1,3-双(羧甲基)-1H-咪唑鎓

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

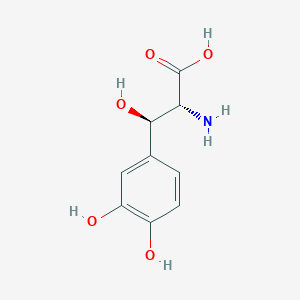

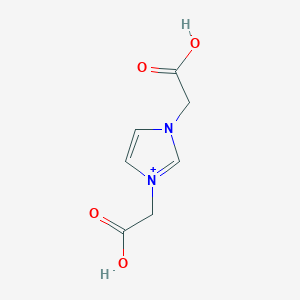

1,3-Bis(carboxymethyl)-1H-imidazole-3-ium is a zwitterionic compound that has garnered significant interest in the field of green chemistry. This compound is known for its role as a sustainable, recyclable, and metal-free ionic catalyst, making it an attractive option for various chemical reactions .

科学研究应用

作用机制

Target of Action

The primary target of 1,3-Bis(carboxymethyl)-1H-imidazolium is copper (II) ions . The compound combines with copper (II) to produce a coordination polymer .

Mode of Action

The monoanion of 1,3-bis(carboxymethyl)imidazolium combines with copper (II) to produce an undulating 2D coordination polymer . In this structure, copper acetate-like dimers, linked by imdc− ligands, act as 4-connecting centres .

Biochemical Pathways

The compound affects the formation of coordination polymers. These polymers are formed by the combination of copper (II) acetate, copper (II) hexafluorosilicate and Himdc . In this structure, infinite parallel Cu3(OH)2 chains are linked by bridging imdc− ligands to form channels that have an approximately triangular cross-section .

Pharmacokinetics

It’s known that the compound undergoes a single crystal-to-single crystal transformation upon removal of coordinated and non-coordinated solvent molecules .

Result of Action

The result of the compound’s action is the formation of a 2D coordination polymer of composition Cu2(imdc)2(CH3OH)22·(CH3OH)(H2O) . This structure contains channels running parallel to the plane of the network .

Action Environment

The action of 1,3-Bis(carboxymethyl)-1H-imidazolium is influenced by environmental factors such as pressure. CO2 isotherms measured at 258 and 273 K show only modest uptake of CO2 but provide an indication that the sheets move apart at elevated pressures in order to accommodate the guest molecules .

生化分析

Biochemical Properties

1,3-Bis(carboxymethyl)-1H-imidazole-3-ium plays a crucial role in biochemical reactions, particularly as a catalyst. It has been shown to catalyze the Biginelli multicomponent reaction, which involves the reaction among arylaldehydes, substituted 1,3-dicarbonyl compounds, and urea or thiourea . This reaction is significant for the synthesis of dihydropyrimidin-2(1H)-one/thiones, which have various biological and therapeutic properties. The compound interacts with enzymes and proteins involved in these reactions, facilitating the formation of complex molecular architectures with high efficiency and atom economy .

Cellular Effects

1,3-Bis(carboxymethyl)-1H-imidazole-3-ium has been observed to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with human serum albumin (HSA) has been studied, revealing that it can induce protein unfolding and changes in the secondary structure of HSA . This interaction suggests that the compound can modulate protein function and stability, potentially impacting cellular activities that rely on these proteins.

Molecular Mechanism

The molecular mechanism of 1,3-Bis(carboxymethyl)-1H-imidazole-3-ium involves its ability to form hydrogen bonds, hydrophobic interactions, and electrostatic interactions with biomolecules. These interactions enable the compound to act as a catalyst in various biochemical reactions. For example, in the Biginelli reaction, 1,3-Bis(carboxymethyl)-1H-imidazole-3-ium facilitates the formation of dihydropyrimidin-2(1H)-one/thiones by stabilizing the transition state and lowering the activation energy . Additionally, its binding to HSA involves hydrogen bonding and hydrophobic interactions, which contribute to the observed changes in protein structure .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1,3-Bis(carboxymethyl)-1H-imidazole-3-ium have been studied over time to assess its stability and long-term impact on cellular function. The compound has demonstrated stability under various conditions, allowing it to be recycled and reused multiple times without significant loss of catalytic efficiency . Long-term exposure to the compound may lead to cumulative effects on cellular processes, such as sustained changes in protein structure and function.

Dosage Effects in Animal Models

Studies on the dosage effects of 1,3-Bis(carboxymethyl)-1H-imidazole-3-ium in animal models have shown that its impact varies with different dosages. At lower doses, the compound may exhibit beneficial effects, such as enhanced catalytic activity and improved biochemical reactions. At higher doses, it may cause toxic or adverse effects, including disruptions in cellular metabolism and potential toxicity to organs . These findings highlight the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

1,3-Bis(carboxymethyl)-1H-imidazole-3-ium is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its catalytic activity. The compound’s role in the Biginelli reaction, for example, involves its interaction with arylaldehydes, 1,3-dicarbonyl compounds, and urea or thiourea . These interactions are essential for the formation of dihydropyrimidin-2(1H)-one/thiones, which have significant biological and therapeutic properties.

Transport and Distribution

The transport and distribution of 1,3-Bis(carboxymethyl)-1H-imidazole-3-ium within cells and tissues involve its interaction with transporters and binding proteins. The compound’s ability to bind to HSA suggests that it can be transported through the bloodstream and distributed to various tissues . Its localization and accumulation within specific cellular compartments may influence its activity and function, impacting cellular processes that rely on these compartments.

Subcellular Localization

1,3-Bis(carboxymethyl)-1H-imidazole-3-ium’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound’s interaction with HSA, for example, may facilitate its transport to cellular compartments where HSA is present . This localization can affect the compound’s activity and function, potentially modulating cellular processes that occur within these compartments.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Bis(carboxymethyl)-1H-imidazole-3-ium typically involves the use of glycine, glyoxal, and formaldehyde. The reaction is carried out in a one-pot procedure with stoichiometric amounts of the corresponding reagents. This method is straightforward and effective, offering significant improvements from a sustainable point of view .

Industrial Production Methods

In industrial settings, the preparation of 1,3-Bis(carboxymethyl)-1H-imidazole-3-ium can be optimized by employing multicomponent reactions. These reactions are known for their high atom economy, low cost, and process simplicity. The use of multicomponent reactions allows for the efficient generation of complex molecular architectures in a single step .

化学反应分析

Types of Reactions

1,3-Bis(carboxymethyl)-1H-imidazole-3-ium undergoes various types of chemical reactions, including:

Oxidation: The compound can participate in oxidation reactions, often facilitated by the presence of suitable oxidizing agents.

Reduction: Reduction reactions involving this compound typically require specific reducing agents to achieve the desired transformation.

Substitution: The compound is known to undergo substitution reactions, particularly in the presence of appropriate nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in reactions involving 1,3-Bis(carboxymethyl)-1H-imidazole-3-ium include arylaldehydes, substituted 1,3-dicarbonyl compounds, and urea/thiourea. The reactions are often carried out at elevated temperatures (e.g., 80°C) and may require catalytic amounts of the compound .

Major Products

The major products formed from reactions involving 1,3-Bis(carboxymethyl)-1H-imidazole-3-ium include substituted dihydropyrimidin-2(1H)-one/thiones. These products are known for their numerous biological and therapeutic properties .

相似化合物的比较

Similar Compounds

Similar compounds to 1,3-Bis(carboxymethyl)-1H-imidazole-3-ium include other imidazolium-based ionic liquids and catalysts. Examples include:

Uniqueness

What sets 1,3-Bis(carboxymethyl)-1H-imidazole-3-ium apart from similar compounds is its zwitterionic nature and its ability to act as a metal-free and recyclable catalyst. This makes it particularly valuable in the context of green chemistry, where sustainability and environmental impact are of paramount importance .

属性

IUPAC Name |

2-[3-(carboxymethyl)imidazol-3-ium-1-yl]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O4/c10-6(11)3-8-1-2-9(5-8)4-7(12)13/h1-2,5H,3-4H2,(H-,10,11,12,13)/p+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRLNUXQTQONUMA-UHFFFAOYSA-O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C[N+](=CN1CC(=O)O)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N2O4+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[2-[4-(4-methoxybenzoyl)oxyphenyl]ethyl]-2-[[4-(trifluoromethyl)benzoyl]amino]benzimidazole-5-carboxylic acid;hydrate](/img/structure/B1145484.png)

![2-[Bis(phenylmethyl)amino]-1-(3,4-dimethoxyphenyl)-ethanone](/img/structure/B1145489.png)